Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is an organic compound . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Synthesis Analysis
This compound is a precursor used in the synthesis of fentanyl and its analogues . It is one of the three precursors that have been placed under international control due to their use in illicit fentanyl manufacture . The synthesis of this compound involves the use of specific precursor chemicals .Molecular Structure Analysis
The empirical formula of this compound is C17H26N2O2 . Its molecular weight is 290.40 .Chemical Reactions Analysis
As a precursor, this compound is used in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals .Physical and Chemical Properties Analysis
This compound is a powder . It has a quality level of 100 . It is a reagent type: linker functional group Boc amine . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Compounds :
- Tert-butyl derivatives, similar to Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, serve as important intermediates in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) synthesized a tert-butyl derivative as an intermediate in crizotinib, a drug used for treating certain types of lung cancer.
Key Intermediate in Drug Synthesis :
- Tert-butyl derivatives are key intermediates in synthesizing drugs like Vandetanib, as reported by Wang et al. (2015). Vandetanib is used for treating medullary thyroid cancer.
Building Blocks for Diverse Compounds :
- Marin et al. (2004) demonstrated that tert-butyl derivatives can be used to synthesize enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting their versatility as building blocks for diverse compounds.
Synthesis of Anticancer Drugs :
- The role of tert-butyl derivatives in synthesizing small molecule anticancer drugs was emphasized by Zhang et al. (2018). These intermediates contribute to developing new drugs targeting specific cancer pathways.
Crystal Structure Analysis :
- Research by Didierjean et al. (2004) on tert-butyl derivatives included X-ray studies to determine their crystal structures, essential for understanding their chemical properties and potential applications.
Synthesis of Piperidine Derivatives :
- The tert-butyl 4-oxopiperidine-1-carboxylate derivative, as discussed by Moskalenko & Boev (2014), is a promising synthon for preparing diverse piperidine derivatives, indicating its significance in organic synthesis.
Intermediate for Biologically Active Compounds :
- Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting its importance as an intermediate for biologically active benzimidazole compounds. (Liu Ya-hu, 2010)
Synthesis of Cyclic Amino Acid Esters :
- Tert-butyl derivatives are used in synthesizing cyclic amino acid esters, as shown by Moriguchi et al. (2014). Their work involved creating a compound with a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring.
Development of Novel ACC Inhibitors :
- Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors using tert-butyl derivatives, contributing to the development of novel ACC inhibitors.
Synthesis of Piperidine-Based Compounds :
- The work by Yamashita et al. (2015) focused on synthesizing piperidine-based compounds, indicating the relevance of tert-butyl derivatives in medicinal chemistry.
Mechanism of Action
Target of Action
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, also known as 1-Boc-4-AP , is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptors agonists, indicating that the primary target of this compound is likely the opioid receptors.
Mode of Action
After being converted into fentanyl or its analogues, it can bind to the opioid receptors, particularly the mu-opioid receptor, leading to a decrease in the perception of pain .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in pain perception and response. When the final product, fentanyl or its analogues, binds to the opioid receptors, it inhibits the release of nociceptive (pain signal) neurotransmitters, thereby reducing the sensation of pain .
Pharmacokinetics
The final products, fentanyl and its analogues, are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier and exert their analgesic effects .
Result of Action
The primary result of the action of this compound, through its conversion to fentanyl and its analogues, is potent analgesia or pain relief . These compounds can also cause side effects such as respiratory depression, nausea, and dependence .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as other drugs or food, can affect the metabolism and excretion of the compound .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRPHFVVJIVRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678275 | |
Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917925-62-3 | |
Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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